H-Tyr(3-I)-OH

Description

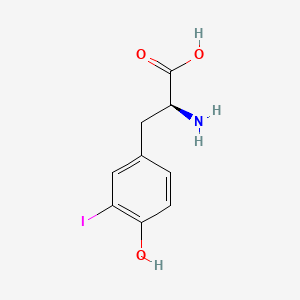

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZMGFTRHFAAM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075353 | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3 mg/mL | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-78-0, 3078-39-5 | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003078395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRQ98U4U27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | 3-Iodo-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Core Mechanism of Action of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Tyr(3-I)-OH, chemically known as 3-Iodo-L-tyrosine (B556601) or Monoiodotyrosine (MIT), is a halogenated amino acid with significant roles in biochemistry and pharmacology. It is endogenously produced as an intermediate in the synthesis of thyroid hormones and is also widely utilized as a research tool.[1][2][3][4] The primary and most characterized mechanism of action of this compound is the potent and reversible inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[3][5] Furthermore, its role within the thyroid gland provides a secondary, physiologically critical context for its action. At supraphysiological concentrations, this compound has been observed to induce neurotoxic effects, including Parkinson-like features in experimental models, by disrupting dopamine (B1211576) homeostasis.[6] This document provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Tyrosine Hydroxylase

The most significant pharmacological action of this compound is its inhibition of Tyrosine Hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA).[7] This is the initial and rate-limiting step in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[8]

By inhibiting this crucial step, this compound effectively depletes catecholamine levels, a property that makes it an invaluable tool in neuroscience research for studying the effects of catecholamine depletion.[3][5] The inhibition is reversible and competitive with respect to the cofactor tetrahydrobiopterin.[8]

Signaling Pathway: Catecholamine Biosynthesis and TH Inhibition

The following diagram illustrates the catecholamine synthesis pathway and the inhibitory point of action for this compound.

Caption: Inhibition of Tyrosine Hydroxylase by this compound in the catecholamine pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound against tyrosine hydroxylase has been quantified, highlighting its effectiveness.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | Tyrosine Hydroxylase | 0.39 µM | [2] |

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on purified tyrosine hydroxylase.

-

Objective: To determine the IC50 or Ki value of this compound for tyrosine hydroxylase.

-

Materials:

-

Purified beef adrenal tyrosine hydroxylase.[2]

-

L-tyrosine (substrate).

-

Tetrahydrobiopterin (BH4) (cofactor).

-

Catalase.

-

Tris-acetate buffer (pH 6.0).

-

This compound (inhibitor) at various concentrations.

-

HPLC system with electrochemical detection for L-DOPA quantification.

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-acetate buffer, catalase, and BH4.

-

Add varying concentrations of this compound to different reaction tubes. A control tube with no inhibitor is essential.

-

Initiate the reaction by adding a solution of L-tyrosine and purified tyrosine hydroxylase enzyme.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-20 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for L-DOPA production using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation for each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the resulting dose-response curve.

-

If performing kinetic studies with varying substrate concentrations, the Ki can be determined using a Lineweaver-Burk or Dixon plot.

-

Role in Thyroid Hormone Synthesis

This compound is a naturally occurring intermediate in the synthesis of thyroid hormones T3 (triiodothyronine) and T4 (thyroxine).[3] This process occurs in the colloid of thyroid follicles.

The enzyme thyroid peroxidase (TPO) catalyzes the oxidation of iodide ions (I⁻) and their subsequent covalent attachment to the phenol (B47542) rings of tyrosine residues within the thyroglobulin protein.[9][10] The addition of one iodine atom to a tyrosine residue creates this compound (monoiodotyrosine or MIT). The addition of a second iodine atom creates diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodinated tyrosines to form T3 (MIT + DIT) and T4 (DIT + DIT).[11]

While essential for synthesis, excess iodide can inhibit the iodination activity of thyroid peroxidase, a phenomenon that indirectly involves this compound as a product of the reaction.[12]

Signaling Pathway: Thyroid Hormone Synthesis

The diagram below outlines the key steps in thyroid hormone synthesis involving this compound.

Caption: Role of this compound (MIT) as an intermediate in thyroid hormone synthesis.

Experimental Protocol: Thyroid Peroxidase Activity Assay

This protocol, adapted from methods used to study TPO inhibitors, can be used to assess the enzymatic activity of TPO.[10]

-

Objective: To measure the peroxidase activity of TPO, which is the basis for its iodination function.

-

Materials:

-

Porcine thyroid peroxidase (TPO) enzyme preparation.

-

Guaiacol (B22219) (chromogenic substrate).

-

Hydrogen peroxide (H₂O₂).

-

Phosphate (B84403) buffer (pH 7.4).

-

Spectrophotometer (plate reader).

-

-

Procedure:

-

Prepare solutions of TPO, guaiacol, and H₂O₂ in phosphate buffer.

-

In a 96-well plate, add the buffer, the substance to be tested (if evaluating inhibition), and the TPO enzyme solution.

-

Add the guaiacol solution to the wells.

-

Initiate the reaction by adding H₂O₂. The total volume should be consistent across wells (e.g., 200 µL).

-

Immediately begin measuring the change in absorbance at 470 nm over time. This change corresponds to the oxidation of guaiacol, which forms a colored product (tetraguaiacol).

-

-

Data Analysis:

-

The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

-

Enzyme activity is expressed as the change in absorbance per minute.

-

For inhibition studies, the percentage of inhibition is calculated relative to a control reaction without any inhibitor.

-

Associated Physiological and Toxicological Effects

The primary mechanism of TH inhibition by this compound leads to several observable physiological effects, particularly when administered exogenously at high concentrations.

Neurotoxicology and Parkinson-like Features

Studies have shown that excess amounts of this compound can induce features resembling Parkinson's disease in various experimental models.[6] This neurotoxic effect is a direct consequence of its potent inhibition of tyrosine hydroxylase, leading to dopamine depletion in nigrostriatal neurons. Furthermore, at high concentrations, it has been shown to cause the abnormal aggregation of α-synuclein and the formation of inclusions positive for both α-synuclein and tyrosine hydroxylase in cultured substantia nigra neurons.[2][6]

| Experimental Model | This compound Concentration | Observed Effects | Reference |

| Primary substantia nigra neurons | 5 and 10 nM | Formation of α-synuclein aggregates and TH-positive inclusions | [2] |

| Mouse (intrastriatal injection) | 10 µM | Reduced locomotor activity, bradykinesia | [2] |

| Mouse (intraperitoneal infusion) | Not specified | α-synuclein aggregation and loss of TH-positive cells in the jejunum | [6] |

Effects on Pigmentation

In the planarian Dugesia dorotocephala, exposure to this compound was found to cause a loss of eye pigmentation.[13] This effect is also linked to the inhibition of tyrosine hydroxylase, which is a key enzyme in the synthesis pathway of melanin (B1238610) pigments in many organisms.

| Organism | This compound Concentration | Observed Effect | Reference |

| Dugesia dorotocephala | 0.1 mM and 1 mM | Fading and eventual disappearance of eye pigments | [13] |

Cellular Transport and Pharmacokinetics

The uptake of this compound and its analogs, such as 3-[123I]Iodo-alpha-methyl-L-tyrosine ([123I]IMT), into cells is mediated by specific transport systems. Studies have confirmed that its transport is predominantly handled by L-type amino acid transporters (LAT).[14] Additionally, organic anion transporters have been implicated in its transport, particularly in the kidney.[14] This transport mechanism is crucial for its access to intracellular targets like tyrosine hydroxylase.

Workflow: Investigating Cellular Uptake

The diagram below illustrates a typical workflow for an experiment designed to characterize the cellular transport of a compound like this compound.

References

- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Thyroid peroxidase-catalyzed iodination of thyroglobulin; inhibition by excess iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetics of 3-[125I]iodo-alpha-methyl-L-tyrosine, a tumor imaging agent, after probenecid loading in mice implanted with colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Tyr(3-I)-OH and Its Role in the Catecholamine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH), a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway. A detailed exploration of the catecholamine biosynthetic pathway is presented, with a focus on the mechanism of inhibition by this compound. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing tyrosine hydroxylase inhibition and for monitoring in vivo catecholamine dynamics, and visual representations of the key pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development who are investigating the modulation of catecholamine systems.

Introduction

Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are a class of monoamine neurotransmitters that play crucial roles in a myriad of physiological and pathological processes, including motor control, cognition, mood, and stress responses. The biosynthesis of these critical signaling molecules is tightly regulated, with the initial and rate-limiting step catalyzed by the enzyme tyrosine hydroxylase (TH). Consequently, inhibitors of TH are invaluable research tools for elucidating the functional roles of catecholamines and hold potential as therapeutic agents for a range of disorders.

One such inhibitor is 3-iodo-L-tyrosine (this compound), a structural analog of the endogenous substrate L-tyrosine. Its ability to effectively and reversibly inhibit tyrosine hydroxylase has made it a widely used compound in experimental settings to induce a transient and controlled depletion of catecholamines.[1] This guide will delve into the specifics of this compound as an inhibitor of catecholamine synthesis, providing the necessary technical details for its application in research and drug development.

The Catecholamine Synthesis Pathway

The synthesis of catecholamines originates from the amino acid L-tyrosine, which is derived from dietary sources or synthesized from L-phenylalanine. The biosynthetic pathway involves a series of enzymatic conversions, with tyrosine hydroxylase mediating the critical first step.

The pathway is as follows:

-

L-Tyrosine to L-DOPA: Tyrosine hydroxylase (TH), a pterin-dependent monooxygenase, hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the synthesis of all catecholamines.[2][3][4]

-

L-DOPA to Dopamine: Aromatic L-amino acid decarboxylase (AADC) rapidly decarboxylates L-DOPA to produce dopamine.

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase (DBH) to form norepinephrine.

-

Norepinephrine to Epinephrine: In adrenergic neurons and the adrenal medulla, norepinephrine is methylated by phenylethanolamine N-methyltransferase (PNMT) to yield epinephrine.

The activity of tyrosine hydroxylase is subject to complex regulatory mechanisms, including feedback inhibition by catecholamines, phosphorylation by various protein kinases, and regulation of its gene expression.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. scbt.com [scbt.com]

- 3. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodo-L-tyrosine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-L-tyrosine (MIT), a naturally occurring iodinated derivative of the amino acid L-tyrosine, holds a significant position in the landscape of biochemistry and pharmacology. Historically recognized as a crucial intermediate in the biosynthesis of thyroid hormones, its role has expanded into neuroscience and drug development as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 3-Iodo-L-tyrosine. It details key experimental protocols for its synthesis and the characterization of its enzymatic inhibition, presents quantitative data in a structured format, and visualizes relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field.

Discovery and History

The story of 3-Iodo-L-tyrosine is intrinsically linked to the scientific quest to understand the function of the thyroid gland. In 1896, German chemist Eugen Baumann made the seminal discovery of a high concentration of iodine within the thyroid gland, laying the groundwork for future investigations into its role.[1] This pivotal finding spurred further research into the nature of iodine-containing compounds within the gland.

While Baumann identified the presence of iodine, the specific isolation of iodinated amino acids came later. The work of Charles Robert Harington and Sydney Stewart Randall in the late 1920s was instrumental in identifying the iodine-containing constituents of the thyroid. They successfully isolated 3,5-diiodotyrosine from the gland.[2][3] Subsequent work by Harington and others led to the characterization of monoiodotyrosine as another key intermediate in thyroid hormone synthesis.[4][5] These early researchers employed classical biochemical techniques involving the hydrolysis of thyroid tissue and subsequent fractional crystallization to isolate and identify these novel compounds.

Biological Significance

3-Iodo-L-tyrosine plays a dual role in mammalian physiology, acting as both a fundamental building block for thyroid hormones and as a modulator of catecholamine biosynthesis.

Intermediate in Thyroid Hormone Synthesis

Within the thyroid gland, thyroglobulin, a large glycoprotein, undergoes iodination at specific tyrosine residues. This process, catalyzed by thyroid peroxidase, results in the formation of 3-Iodo-L-tyrosine (monoiodotyrosine or MIT) and 3,5-diiodo-L-tyrosine (DIT).[6] These iodinated tyrosines are then coupled to form the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4). The coupling of one molecule of MIT and one molecule of DIT forms T3, while the coupling of two DIT molecules results in T4. This biosynthetic pathway underscores the essential role of 3-Iodo-L-tyrosine in regulating metabolism, growth, and development.

Figure 1: Simplified pathway of thyroid hormone synthesis highlighting the central role of 3-Iodo-L-tyrosine (MIT).

Inhibition of Tyrosine Hydroxylase

Beyond its role in the thyroid, 3-Iodo-L-tyrosine is a well-characterized inhibitor of tyrosine hydroxylase (TH).[6] TH is the initial and rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By acting as a competitive inhibitor of TH, 3-Iodo-L-tyrosine can modulate the levels of these crucial neurotransmitters in the brain and peripheral nervous system. This inhibitory action has made it a valuable pharmacological tool for studying the effects of reduced catecholamine levels in various experimental models, including research into Parkinson's disease and other neurological conditions.[7][8]

Figure 2: Signaling pathway showing the inhibition of Tyrosine Hydroxylase by 3-Iodo-L-tyrosine.

Quantitative Data

The inhibitory potency of 3-Iodo-L-tyrosine on tyrosine hydroxylase has been quantified in numerous studies. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from the literature. These values can vary depending on the experimental conditions, such as the source of the enzyme, the concentration of the cofactor tetrahydrobiopterin (B1682763) (BH4), and the pH of the assay.

| Enzyme Source | Substrate | Cofactor (BH4) Conc. | Ki (μM) | IC50 (μM) | Reference |

| Rat Striatum | L-Tyrosine | Varied | ~1-5 | - | [9] |

| Bovine Adrenal Medulla | L-Tyrosine | 1 mM | - | ~10 | |

| Recombinant Human TH | L-Tyrosine | 0.25 mM | - | ~50 | [10] |

Note: This table is a representative summary. For detailed experimental conditions, please refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-Iodo-L-tyrosine and for a common assay to determine its inhibitory effect on tyrosine hydroxylase.

Synthesis of 3-Iodo-L-tyrosine

The direct iodination of L-tyrosine is a common method for the synthesis of 3-Iodo-L-tyrosine. This protocol is based on established iodination procedures using iodine and a mild oxidizing agent.

Materials:

-

L-Tyrosine

-

Iodine (I2)

-

Sodium Iodide (NaI)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

pH meter

-

Round bottom flask

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution of L-Tyrosine: In a round bottom flask, dissolve L-Tyrosine in a dilute aqueous solution of sodium hydroxide. The amount of NaOH should be just sufficient to dissolve the L-tyrosine by forming its sodium salt.

-

Preparation of Iodinating Solution: In a separate beaker, prepare the iodinating reagent by dissolving iodine (I2) and sodium iodide (NaI) in deionized water. The NaI is used to increase the solubility of I2 through the formation of the triiodide ion (I3-).

-

Iodination Reaction: Cool the L-tyrosine solution in an ice bath. Slowly add the iodinating solution dropwise to the stirred L-tyrosine solution. Monitor the pH of the reaction mixture and maintain it in the slightly alkaline range (pH 8-9) by adding small amounts of dilute NaOH as needed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete (as indicated by TLC or a predetermined reaction time), quench any unreacted iodine by adding a small amount of a reducing agent like sodium thiosulfate (B1220275) until the characteristic brown color of iodine disappears.

-

Acidification and Isolation: Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will cause the 3-Iodo-L-tyrosine to precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid product with cold deionized water to remove any inorganic salts, followed by a wash with cold ethanol to remove any unreacted L-tyrosine and other organic impurities.

-

Drying and Characterization: Dry the purified 3-Iodo-L-tyrosine under vacuum. The final product can be characterized by its melting point, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Figure 3: Experimental workflow for the synthesis of 3-Iodo-L-tyrosine.

Colorimetric Assay for Tyrosine Hydroxylase Inhibition

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of 3-Iodo-L-tyrosine on tyrosine hydroxylase. The assay measures the formation of dopaquinone (B1195961), an oxidized product of L-DOPA, which has a characteristic absorbance.

Materials:

-

Purified Tyrosine Hydroxylase (recombinant or from tissue)

-

L-Tyrosine (substrate)

-

3-Iodo-L-tyrosine (inhibitor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous Ammonium (B1175870) Sulfate

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0)

-

Microplate reader

-

96-well microplates

Procedure:

-

Preparation of Reagents: Prepare stock solutions of L-tyrosine, 3-Iodo-L-tyrosine, BH4, catalase, ferrous ammonium sulfate, and DTT in the appropriate assay buffer.

-

Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. For each reaction, include the assay buffer, catalase, ferrous ammonium sulfate, and DTT.

-

Inhibitor Addition: Add varying concentrations of 3-Iodo-L-tyrosine to the designated wells. For control wells (no inhibition), add an equivalent volume of the assay buffer.

-

Enzyme Addition: Add the purified tyrosine hydroxylase to all wells except for the blanks.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate L-tyrosine and the cofactor BH4 to all wells.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at a wavelength where dopaquinone absorbs (typically around 475-490 nm) at regular time intervals for a set duration (e.g., 15-30 minutes).

-

Data Analysis: Calculate the initial reaction velocities (rate of change in absorbance over time) for each concentration of the inhibitor. Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value. To determine the Ki, the assay should be performed at multiple substrate concentrations, and the data can be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model.

Figure 4: Experimental workflow for the colorimetric assay of tyrosine hydroxylase inhibition.

Conclusion

3-Iodo-L-tyrosine, from its initial discovery as a component of the thyroid gland to its contemporary use as a specific enzyme inhibitor, has proven to be a molecule of enduring scientific interest. Its fundamental role in thyroid hormone biosynthesis remains a cornerstone of endocrinology, while its ability to modulate catecholamine levels provides a powerful tool for neuroscientists and pharmacologists. This technical guide has provided a comprehensive overview of its history, biological functions, and key experimental methodologies. It is anticipated that a thorough understanding of the properties and handling of 3-Iodo-L-tyrosine will continue to facilitate innovative research in both basic and applied sciences.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono-iodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 7. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential inhibition of activated tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of H-Tyr(3-I)-OH on Dopamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576), a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognitive function. The biosynthesis of dopamine is a meticulously regulated process, with the enzyme tyrosine hydroxylase (TH) serving as the rate-limiting step. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. Consequently, the inhibition of tyrosine hydroxylase presents a key target for modulating dopaminergic neurotransmission and is an area of intense research for the development of therapeutics for various neurological and psychiatric disorders.

This technical guide provides an in-depth exploration of the effects of H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, on dopamine biosynthesis. This compound is a potent competitive inhibitor of tyrosine hydroxylase, effectively reducing the production of dopamine.[1] This document will detail the quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its study, and present visual representations of the relevant biochemical pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Tyrosine Hydroxylase by this compound

This compound exerts its inhibitory effect on dopamine biosynthesis by competing with the natural substrate, L-tyrosine, at the active site of tyrosine hydroxylase.[1] The following tables summarize the quantitative data on the inhibitory potency of this compound from various in vitro studies.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| Ki | 0.39 µM | Bovine Adrenal Medulla | Purified enzyme | |

| % Inhibition | 60-70% | Not Specified | 10 µM this compound | [2] |

| % Inhibition | 100% | Not Specified | 100 µM this compound | [2] |

Signaling Pathways

The inhibition of tyrosine hydroxylase by this compound directly impacts the dopamine biosynthesis pathway, leading to a reduction in the levels of L-DOPA and, consequently, dopamine. This depletion of dopamine can have significant downstream effects on various signaling cascades within dopaminergic neurons and their target cells.

Dopamine Biosynthesis Pathway

The primary pathway affected by this compound is the initial and rate-limiting step in catecholamine synthesis.

Caption: Inhibition of the Dopamine Biosynthesis Pathway by this compound.

Downstream Dopamine Signaling

Reduced dopamine levels resulting from TH inhibition affect postsynaptic dopamine receptor signaling. Dopamine receptors are G-protein coupled receptors (GPCRs) that can either stimulate or inhibit adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and the activation of downstream effectors like Protein Kinase A (PKA).

Caption: Simplified Downstream Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on dopamine biosynthesis.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound on tyrosine hydroxylase activity in a controlled in vitro setting.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for tyrosine hydroxylase.

Materials:

-

Purified or partially purified tyrosine hydroxylase

-

L-Tyrosine (substrate)

-

This compound (inhibitor)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Ferrous ammonium (B1175870) sulfate

-

Catalase

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0)

-

96-well microplate

-

Microplate reader

-

HPLC system with electrochemical or fluorescence detection for L-DOPA quantification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

-

Prepare a stock solution of L-Tyrosine in the assay buffer.

-

Prepare a reaction mixture containing assay buffer, BH4, ferrous ammonium sulfate, catalase, and DTT at their optimal concentrations.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the reaction mixture to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Add the tyrosine hydroxylase enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the L-Tyrosine substrate to each well.

-

-

Reaction Termination and Detection:

-

After a specific incubation period (e.g., 20 minutes), terminate the reaction by adding an acid (e.g., perchloric acid).

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant for the amount of L-DOPA produced using HPLC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression.

-

To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both L-Tyrosine and this compound. The data can be analyzed using a Lineweaver-Burk plot or non-linear regression fitting to the competitive inhibition model.

-

Measurement of Dopamine Levels in Brain Tissue via HPLC-ECD

This protocol details the procedure for quantifying dopamine levels in brain tissue samples from animals treated with this compound.

Objective: To measure the in vivo effect of this compound on dopamine concentrations in specific brain regions (e.g., striatum).

Materials:

-

Brain tissue from control and this compound-treated animals

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Ice-cold saline

-

Tissue homogenizer

-

Refrigerated centrifuge

-

HPLC system with electrochemical detection (ECD)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate (B84403) buffer with methanol (B129727) and EDTA)

-

Dopamine standards

Procedure:

-

Sample Preparation:

-

Rapidly dissect the brain region of interest (e.g., striatum) on ice.

-

Wash the tissue with ice-cold saline to remove blood.

-

Weigh the tissue and place it in a pre-chilled tube containing a known volume of homogenization buffer.

-

Homogenize the tissue on ice using a sonicator or mechanical homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the dopamine.

-

-

HPLC-ECD Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Separate the dopamine from other compounds on the C18 column using the specified mobile phase and flow rate.

-

Detect the dopamine using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of dopamine standards.

-

Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.

-

Normalize the dopamine concentration to the weight of the tissue.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound in an animal model and the logical relationship of its mechanism of action.

In Vivo Experimental Workflow

This workflow outlines the key steps in an in vivo study to assess the impact of this compound on dopamine levels and related behaviors.

Caption: A typical in vivo experimental workflow for studying this compound.

Logical Framework of this compound Action

This diagram illustrates the logical cascade of events following the administration of this compound.

Caption: Logical framework of the effects of this compound.

Conclusion

This compound serves as a potent and specific tool for the experimental manipulation of the dopaminergic system. Its well-characterized inhibitory action on tyrosine hydroxylase allows for the controlled reduction of dopamine biosynthesis, providing a valuable model for studying the roles of dopamine in health and disease. The quantitative data, detailed experimental protocols, and visual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further investigation into the in vivo effects of this compound in various animal models will continue to elucidate the complex functions of the dopamine system and may pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide to the Enzymatic Inhibition by H-Tyr(3-I)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, chemically known as 3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine.[1] It is an endogenous human and mouse metabolite and plays a role as an intermediate in the synthesis of thyroid hormones.[1][2] Of significant interest to the scientific community is its potent inhibitory effect on key enzymes, particularly tyrosine hydroxylase. This technical guide provides a comprehensive overview of the enzymatic inhibition profile of this compound, including quantitative inhibition data, detailed experimental protocols for relevant enzymatic assays, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | [1] |

| Synonyms | 3-Iodo-L-tyrosine, Monoiodotyrosine, MIT | [1] |

| CAS Number | 70-78-0 | [1] |

| Molecular Formula | C₉H₁₀INO₃ | [1] |

| Molecular Weight | 307.09 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in dilute aqueous acid. | |

| Storage | Store at -20°C. |

Enzymatic Inhibition Profile

This compound is a known inhibitor of several key enzymes involved in critical physiological pathways. The primary target identified in the literature is tyrosine hydroxylase. Its effects on other related enzymes such as tyrosinase and thyroid peroxidase are also of interest due to its structural similarity to their substrates.

Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3] Inhibition of this enzyme can have significant effects on neurotransmission and is a target for various therapeutic interventions.

This compound is a potent and effective inhibitor of tyrosine hydroxylase.[2] It acts as a competitive inhibitor with respect to the substrate, L-tyrosine.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| Kᵢ | 0.39 µM | Not Specified | Not Specified | [4] |

| EC₅₀ | 0.63 µM | Planarian (Dugesia dorotocephala) homogenate | In vitro assay using tritiated tyrosine | [5] |

| % Inhibition | 60-70% at 10 µM | Not Specified | Not Specified | [2] |

| % Inhibition | 100% at 100 µM | Not Specified | Not Specified | [2] |

Tyrosinase

Thyroid Peroxidase (TPO)

Thyroid peroxidase (EC 1.11.1.8) is a crucial enzyme in the synthesis of thyroid hormones. It catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). 3-iodo-L-tyrosine is a known intermediate in this pathway.[2] However, its role as a direct inhibitor of TPO and the corresponding kinetic parameters have not been extensively reported in the available literature.

Signaling Pathways

Understanding the signaling pathways in which the target enzymes of this compound are involved is crucial for elucidating its mechanism of action and potential therapeutic applications.

Catecholamine Biosynthesis Pathway

This compound directly inhibits tyrosine hydroxylase, the initial and rate-limiting step in the synthesis of catecholamines. This inhibition leads to a reduction in the production of dopamine, norepinephrine, and epinephrine.

References

- 1. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Kinetics of thyroglobulin iodination and of hormone synthesis catalysed by thyroid peroxidase. Role of iodide in the coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

3-Iodo-L-tyrosine: A Comprehensive Technical Guide for Neurochemical Research

An In-depth Whitepaper on the Core Applications, Mechanisms, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Iodo-L-tyrosine (B556601) (MIT), a naturally occurring intermediate in the synthesis of thyroid hormones, has carved out a significant niche in neurochemical research as a potent pharmacological tool.[1][2] Its primary utility stems from its effective inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine (B1671497).[1][3][4][5][6] By selectively disrupting this critical pathway, researchers can investigate the multifaceted roles of catecholamines in a wide range of neurological processes and disease states. This technical guide provides a comprehensive overview of 3-Iodo-L-tyrosine's mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes its role in neurochemical research.

Core Mechanism of Action: Inhibition of Catecholamine Synthesis

The neurochemical effects of 3-Iodo-L-tyrosine are primarily attributed to its role as a competitive inhibitor of tyrosine hydroxylase (TH).[4] TH catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the synthesis of all catecholamines.[3][5][7][8] 3-Iodo-L-tyrosine, being a structural analog of L-tyrosine, competes with the natural substrate for binding to the active site of the TH enzyme, thereby preventing the production of L-DOPA and subsequently depleting the downstream neurotransmitters.[4]

This targeted inhibition allows for the controlled reduction of dopamine, norepinephrine, and epinephrine levels in various experimental models, providing a powerful method to study the physiological and behavioral consequences of catecholamine deficiency.

While its primary target is TH, some studies have also investigated the effects of related compounds on tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis. L-tyrosine and L-DOPA have been shown to non-competitively inhibit TPH activity, suggesting potential, though less direct, cross-regulatory effects between the catecholamine and indoleamine pathways that could be a consideration in experimental design.[9] However, studies specifically using 3-Iodo-L-tyrosine have shown no effect on the metabolism of substrates for TPH.[10]

Figure 1. Inhibition of the catecholamine synthesis pathway by 3-Iodo-L-tyrosine.

Data Presentation: Quantitative Effects

The efficacy of 3-Iodo-L-tyrosine as a research tool is underscored by quantitative data from various experimental paradigms. These data provide a framework for dose selection and interpretation of results.

Table 1: Inhibition of Tyrosine Hydroxylase Activity

| Concentration of 3-Iodo-L-tyrosine | Percentage of Enzyme Inhibition | Source |

| 10 µM | 60-70% | [1] |

| 100 µM | 100% | [1] |

Table 2: Effects on Neurotransmitter Concentrations in Planaria (Dugesia dorotocephala)

| Treatment Group | Dopamine Concentration | 5-Hydroxytryptamine (Serotonin) Concentration | Source |

| Control (0 mM) | Baseline | Baseline | [11] |

| 0.1 mM 3-Iodo-L-tyrosine | Significantly lower than controls (p < 0.001) | Significantly lower than controls (p < 0.05) | [11] |

| 1 mM 3-Iodo-L-tyrosine | Significantly lower than controls (p = 0.012) | Significantly lower than controls (p < 0.05) | [11] |

Table 3: Kinetic Parameters for Amino Acid Transport via hLAT1

| Substrate | Km Value (µM) | Source |

| L-Tyrosine | 29.0 ± 5.1 | [12] |

| 3-Iodo-L-tyrosine | 12.6 ± 6.1 | [12] |

| 3-[125I]iodo-α-methyl-L-tyrosine (IMT) | 22.6 ± 4.1 | [12] |

Applications in Neurochemical Research

Modeling Parkinson's Disease

A primary application of 3-Iodo-L-tyrosine is in the development of animal models for Parkinson's disease (PD). Since PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra and a subsequent reduction in striatal dopamine, the ability of 3-Iodo-L-tyrosine to deplete dopamine provides a functional model of this pathology.[6]

Studies have shown that administering excess amounts of 3-Iodo-L-tyrosine to mice can induce Parkinson-like features.[13] These features include:

-

Cellular Level: Intracytoplasmic inclusions that express α-synuclein and tyrosine-hydroxylase in cultured substantia nigra neurons.[13]

-

Enteric Nervous System: Aggregation of α-synuclein and loss of TH-positive cells in the jejunum after intra-peritoneal infusions.[13]

-

Nigrostriatal System: Direct infusion into the striatum damages the nigrostriatal system, leading to reduced TH density, loss of TH-expressing neurons, and the emergence of motor deficits like akinesia and bradykinesia.[13]

Figure 2. Logical relationship in modeling Parkinson's disease with 3-Iodo-L-tyrosine.

Investigating Catecholamine-Dependent Processes

Beyond disease modeling, 3-Iodo-L-tyrosine is used to probe the fundamental roles of catecholamines in various biological systems. It has been employed in diverse organisms, including Drosophila and planarians, to study processes such as pigmentation and regeneration, which are partially dependent on catecholamines.[3][11] By observing the effects of TH inhibition, researchers can elucidate the specific contributions of these neurotransmitters to complex physiological functions.

Experimental Protocols

Tyrosine Hydroxylase Activity Assay (In Vitro)

This protocol is a generalized method based on descriptions of assays used to measure TH activity and its inhibition.[11]

-

Tissue Preparation: Homogenize brain tissue (e.g., rat caudate putamen or planarian homogenates) in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, a buffer system, and necessary cofactors for TH, which include a pterin (B48896) cofactor (like tetrahydrobiopterin), and Fe2+.[8][14][15]

-

Substrate and Inhibitor: Add a radiolabeled substrate, such as 3H-tyrosine. For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of 3-Iodo-L-tyrosine (e.g., 0 µM to 100 µM) before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid.

-

Product Separation: The product of the reaction, radiolabeled L-DOPA (or tritiated water released during the reaction), is separated from the unreacted radiolabeled tyrosine. This is often achieved using activated charcoal, which binds the unmetabolized substrate.[11]

-

Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of 3-Iodo-L-tyrosine relative to the control (0 µM) to determine IC50 values.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the key steps for measuring real-time changes in extracellular neurotransmitter levels in the brain of a live animal following systemic administration of a TH inhibitor.[16][17][18]

-

Surgical Implantation: Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 15-20 minutes) to establish stable basal levels of neurotransmitters.

-

Drug Administration: Administer 3-Iodo-L-tyrosine or a vehicle control (e.g., intraperitoneal injection).

-

Post-Treatment Collection: Continue to collect dialysate samples for several hours following administration to monitor changes in extracellular neurotransmitter concentrations over time.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11]

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the stable baseline average for each animal. Compare the time course of changes between the inhibitor-treated and vehicle-treated groups.

Figure 3. A typical workflow for in vivo microdialysis experiments.

Conclusion

3-Iodo-L-tyrosine stands as an indispensable tool in the field of neurochemical research. Its well-characterized mechanism as a potent and effective inhibitor of tyrosine hydroxylase provides a reliable method for investigating the roles of catecholamines in health and disease. From establishing cellular and animal models of Parkinson's disease to elucidating the fundamental neurochemistry of behavior and regeneration, 3-Iodo-L-tyrosine enables a wide array of experimental inquiries. The quantitative data on its inhibitory effects and the detailed protocols for its application offer researchers a solid foundation for designing and executing rigorous studies to further unravel the complexities of the nervous system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scbt.com [scbt.com]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine hydroxylase and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosine hydroxylase and regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tyrosine: effects on catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 18. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of H-Tyr(3-I)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, chemically known as 3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine. It is an endogenous molecule involved in the synthesis of thyroid hormones[1]. However, at elevated concentrations, it exhibits toxic properties, primarily targeting the nervous system. This technical guide provides an in-depth overview of the preliminary toxicity studies on this compound, focusing on its mechanism of action, quantitative toxicological data, and the experimental protocols used to assess its effects. This information is crucial for researchers and professionals involved in drug development and neuroscience to understand the potential risks associated with this compound.

Core Toxicity Profile: Neurotoxicity

The primary toxic effect of this compound identified in preliminary studies is its neurotoxicity, specifically its ability to induce Parkinson-like features. This is attributed to its function as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine[2].

Mechanism of Action: Tyrosine Hydroxylase Inhibition

This compound competes with the natural substrate of tyrosine hydroxylase, L-tyrosine, thereby blocking the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine (B1211576). This inhibition leads to a reduction in dopamine levels, which is a key pathological feature of Parkinson's disease.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound.

| Parameter | Value | Species | System | Reference |

| Enzyme Inhibition | ||||

| Ki (Tyrosine Hydroxylase) | 0.39 µM | Beef | Adrenal Gland | [3] |

| In Vitro Neurotoxicity | ||||

| α-synuclein aggregation | 5 and 10 nM | Mouse | Primary substantia nigra neurons | [3] |

| Tyrosine hydroxylase-positive inclusions | 5 and 10 nM | Mouse | Primary substantia nigra neurons | [3] |

| In Vivo Neurotoxicity | ||||

| Parkinsonism induction (intrastriatal) | 10 µM | Mouse | Brain | [3] |

| Predicted Acute Toxicity | ||||

| LD50 (oral) | 2.6025 mol/kg | Rat | Not applicable | [4] |

Note: The oral LD50 value is a predicted value from a computational model and should be interpreted with caution pending experimental verification.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary toxicity studies of this compound are provided below.

In Vitro Neurotoxicity Assessment in Primary Substantia Nigra Neurons

Objective: To assess the direct toxic effects of this compound on dopaminergic neurons.

Methodology:

-

Cell Culture:

-

Primary neuronal cultures are established from the substantia nigra of embryonic mice.

-

The tissue is dissected and dissociated into single cells.

-

Neurons are plated on culture dishes coated with a suitable substrate (e.g., poly-L-lysine) to promote attachment and growth.

-

Cells are maintained in a specific neuronal culture medium supplemented with growth factors.

-

-

Treatment:

-

After a period of stabilization in culture, the neurons are exposed to varying concentrations of this compound (e.g., 5 nM and 10 nM).

-

A vehicle control (the solvent used to dissolve this compound) is run in parallel.

-

-

Endpoint Analysis:

-

Immunocytochemistry: After the treatment period, cells are fixed and stained with antibodies against α-synuclein and tyrosine hydroxylase.

-

Microscopy: The stained cells are visualized using fluorescence microscopy to detect the formation of intracellular α-synuclein aggregates and tyrosine hydroxylase-positive inclusions, which are hallmarks of neuronal stress and degeneration.

-

In Vivo Parkinsonism Induction in Mice

Objective: To evaluate the ability of this compound to induce Parkinson-like symptoms in a living organism.

Methodology:

-

Animal Model:

-

Adult male mice are used for this study.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

-

Surgical Procedure (Intrastriatal Injection):

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A small burr hole is drilled in the skull over the target brain region (dorsal striatum).

-

A microinjection cannula is lowered to the precise coordinates of the striatum.

-

A specific volume of this compound solution (e.g., 10 µM) is slowly infused into the striatum. Control animals receive an injection of the vehicle solution.

-

-

Behavioral Assessment:

-

Following a recovery period, the motor behavior of the mice is assessed using a battery of tests, including:

-

Open field test: To measure locomotor activity and exploratory behavior.

-

Rotarod test: To assess motor coordination and balance.

-

Cylinder test: To evaluate forelimb asymmetry, a sign of unilateral dopamine depletion.

-

-

-

Histological Analysis:

-

After the behavioral assessments, the mice are euthanized, and their brains are collected.

-

The brains are sectioned and stained for tyrosine hydroxylase to visualize the dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

A reduction in tyrosine hydroxylase staining in the injected hemisphere compared to the contralateral side indicates a loss of dopaminergic neurons.

-

Tyrosine Hydroxylase Activity Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of tyrosine hydroxylase.

Methodology:

-

Enzyme Source:

-

Tyrosine hydroxylase can be purified from bovine adrenal glands or expressed as a recombinant protein.

-

-

Reaction Mixture:

-

The assay is performed in a reaction buffer containing:

-

Tyrosine hydroxylase enzyme

-

L-tyrosine (the substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), a necessary cofactor

-

Catalase (to remove hydrogen peroxide, which can damage the enzyme)

-

Varying concentrations of this compound (the inhibitor)

-

-

-

Reaction and Detection:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

The amount of L-DOPA produced is measured. This can be done using various methods, including:

-

High-Performance Liquid Chromatography (HPLC): L-DOPA is separated from other components in the reaction mixture and quantified by its electrochemical or fluorescence signal.

-

Spectrophotometry: L-DOPA can be chemically converted to a colored product (dopachrome) that can be measured using a spectrophotometer.

-

-

-

Data Analysis:

-

The rate of L-DOPA formation is calculated for each concentration of this compound.

-

The data is then used to determine the inhibition constant (Ki) of this compound for tyrosine hydroxylase.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: Inhibition of dopamine synthesis by this compound.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Core Properties of 3-Iodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-tyrosine, a halogenated derivative of the essential amino acid L-tyrosine, is a molecule of significant interest in biochemical research and pharmaceutical development. It serves as a crucial intermediate in the biosynthesis of thyroid hormones and is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 3-Iodo-L-tyrosine, supplemented with detailed experimental protocols and visual representations of its key biological pathways.

Core Properties of 3-Iodo-L-tyrosine

3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is characterized by the addition of an iodine atom to the 3-position of the phenyl ring of L-tyrosine. This structural modification imparts unique properties that are central to its biological roles.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Iodo-L-tyrosine is presented in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀INO₃ | [1] |

| Molecular Weight | 307.09 g/mol | [1] |

| CAS Number | 70-78-0 | [1] |

| Appearance | White to off-white crystalline powder/solid | [2] |

| Melting Point | 205 °C (decomposes) | [1] |

| Solubility | 3 mg/mL in water; Soluble in dilute aqueous acid | [1] |

| pKa (Strongest Acidic) | 2.21 (predicted) | |

| pKa (Strongest Basic) | 9.5 (predicted) | |

| UV max (λmax) | 283 nm | [2][3] |

| InChIKey | UQTZMGFTRHFAAM-ZETCQYMHSA-N | [4] |

| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--N)I)O | [1] |

Biological Properties

3-Iodo-L-tyrosine plays a pivotal role in several key biological processes:

-

Thyroid Hormone Synthesis: It is a direct precursor in the synthesis of thyroid hormones. Within the thyroid gland, tyrosine residues of the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, the coupling of one molecule of MIT and one molecule of DIT forms triiodothyronine (T3), a potent thyroid hormone. The coupling of two DIT molecules forms thyroxine (T4).[1]

-

Tyrosine Hydroxylase Inhibition: 3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA.[5] This is the rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. This inhibitory action makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.

-

Induction of Parkinson-like Features: Due to its ability to inhibit tyrosine hydroxylase and consequently reduce dopamine levels, high concentrations of 3-Iodo-L-tyrosine have been shown to induce Parkinson-like features in experimental models.[5] This includes damage to the nigrostriatal system and the emergence of motor deficits.[5]

Key Biological Pathways Involving 3-Iodo-L-tyrosine

To visualize the integral role of 3-Iodo-L-tyrosine in metabolic processes, the following diagrams illustrate the thyroid hormone and dopamine synthesis pathways.

Caption: Thyroid Hormone Synthesis Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Tyr(3-I)-OH: A Technical Guide for its Application in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine (B1211576) levels.[1] A key enzyme in the synthesis of dopamine is Tyrosine Hydroxylase (TH), which catalyzes the rate-limiting conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3] Consequently, the inhibition of TH is a valuable strategy for modeling dopamine deficiency and studying the pathophysiology of PD.

This technical guide focuses on H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, a potent and effective inhibitor of tyrosine hydroxylase.[4][5] Its ability to reduce dopamine synthesis makes it a critical research tool for inducing Parkinson's-like features in various experimental models.[6] This document provides an in-depth overview of its mechanism of action, experimental applications, and the downstream consequences of its use, tailored for researchers in the field of neurodegenerative diseases.

Mechanism of Action: Inhibition of Tyrosine Hydroxylase

This compound acts as a competitive inhibitor of tyrosine hydroxylase, competing with the natural substrate, L-tyrosine, for binding to the enzyme's active site.[7] By occupying the active site, this compound prevents the hydroxylation of L-tyrosine to L-DOPA, the essential precursor for dopamine synthesis.[8] This inhibition directly leads to a reduction in the production of dopamine and other catecholamines.

The primary signaling pathway directly affected by this compound is the dopamine biosynthesis pathway.

Quantitative Data: In Vitro Inhibition of Tyrosine Hydroxylase

Studies have demonstrated the potent inhibitory effect of this compound on tyrosine hydroxylase activity in vitro. The following table summarizes the available quantitative data.

| Concentration of this compound | Percentage of TH Activity Inhibition | Reference |

| 100 µM | 100% | [4] |

| 10 µM | 60-70% | [4] |

Experimental Applications in Parkinson's Disease Models

Excess amounts of this compound have been shown to induce Parkinson's-like features in mice, making it a valuable tool for studying the disease's pathogenesis.[6] Three primary experimental approaches have been described:

-

In Vitro Model: Exposure of cultured substantia nigra neurons to this compound.

-

Enteric Nervous System Model: Intraperitoneal infusions in mice to study effects on the jejunum.

-

Nigrostriatal System Model: Unilateral intrabrain injections into the dorsal striata of mice.

These models have been shown to produce key pathological hallmarks of Parkinson's disease, including:

-

Abnormal aggregation of α-synuclein and tyrosine-hydroxylase.[6]

-

Loss of tyrosine-hydroxylase-expressing neurons and fibers.[6]

-

Reduced tyrosine-hydroxylase density.[6]

-

Emergence of motor and non-motor deficits.[6]

The following sections provide detailed protocols for these experimental approaches and subsequent analyses.

Experimental Protocols

In Vitro Model: Induction of Parkinson's-like Pathology in Substantia Nigra Neuron Cultures

This protocol describes the application of this compound to primary cultures of substantia nigra neurons to induce phenotypes associated with Parkinson's disease.

Materials:

-

Primary culture of substantia nigra neurons

-

This compound (3-Iodo-L-tyrosine)

-

Cell culture medium and supplements

-

Antibodies for immunocytochemistry (e.g., anti-α-synuclein, anti-TH)

-

Fluorescent secondary antibodies

-

Microscopy equipment

Procedure:

-

Prepare primary cultures of substantia nigra neurons from embryonic or neonatal rodents.

-

Allow the neurons to mature in culture for a specified period (e.g., 7-10 days).

-

Prepare a stock solution of this compound in an appropriate solvent. Note: this compound is insoluble in DMSO.[5] It is sparingly soluble in water and may require dissolution in dilute acid or alkali.

-

Treat the neuronal cultures with "excess amounts" of this compound. While specific concentrations are not detailed in the primary literature, a starting point could be in the range of high micromolar to low millimolar, based on its potent TH inhibition.[6] A dose-response experiment is recommended to determine the optimal concentration for inducing the desired phenotype without causing acute, widespread cell death.

-